molecular formula C19H21NO4 B6412407 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid CAS No. 1261939-88-1

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid

Cat. No.: B6412407
CAS No.: 1261939-88-1
M. Wt: 327.4 g/mol
InChI Key: LHFJHKJTEHCXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid typically involves the protection of the amine group with a BOC group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl chloroformate to form the BOC-protected amine. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-methylbenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amines or alcohols.

Scientific Research Applications

2-(3-BOC-Aminophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(3-BOC-Aminophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The benzoic acid moiety may also play a role in binding to active sites or facilitating molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    3-BOC-Aminophenylboronic acid: Similar structure but lacks the benzoic acid moiety.

    5-Methylbenzoic acid: Lacks the BOC-protected amine group.

    2-(3-Aminophenyl)-5-methylbenzoic acid: Similar structure but without the BOC protection.

Properties

IUPAC Name

5-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-8-9-15(16(10-12)17(21)22)13-6-5-7-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFJHKJTEHCXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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